molecular formula C20H26O9 B1667950 Bruceine D CAS No. 21499-66-1

Bruceine D

Número de catálogo: B1667950
Número CAS: 21499-66-1
Peso molecular: 410.4 g/mol
Clave InChI: JBDMZGKDLMGOFR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Bruceine D is primarily extracted from Brucea javanica fruits. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . The synthetic routes for this compound are complex and involve multiple steps of organic synthesis.

Análisis De Reacciones Químicas

Bruceine D undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions of this compound can yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides and hydroxylated derivatives .

Aplicaciones Científicas De Investigación

Anticancer Properties

Bruceine D has demonstrated potent anticancer effects across multiple cancer types, including non-small-cell lung cancer, pancreatic cancer, breast cancer, and osteosarcoma. Below are detailed insights into its applications:

Non-Small-Cell Lung Cancer (NSCLC)

Research indicates that this compound effectively inhibits the proliferation of NSCLC cells through several mechanisms:

  • Induction of Apoptosis : Treatment with this compound leads to significant apoptosis in A549 cells (a type of NSCLC) by modulating reactive oxygen species (ROS) and mitochondrial pathways. This was evidenced by a decrease in anti-apoptotic proteins and an increase in pro-apoptotic proteins .
  • Cell Cycle Arrest : The compound induces G0-G1 phase arrest, contributing to reduced cell proliferation .
  • In Vivo Efficacy : In animal models, this compound significantly reduced tumor growth without noticeable toxicity .

Pancreatic Cancer

This compound has also shown effectiveness against pancreatic adenocarcinoma:

  • Mechanisms : It induces apoptosis via the p38-MAPK and NF-κB signaling pathways, alongside ROS accumulation .
  • Tumor Growth Reduction : In preclinical studies, this compound reduced xenograft tumor growth in nude mice models .

Breast Cancer

Recent studies have identified this compound as a promising candidate for breast cancer treatment:

  • Synergistic Effects : When combined with other natural products, it exhibited enhanced anti-cancer effects on breast cancer cell lines .
  • Target Identification : Drug target prediction analyses have highlighted the androgen receptor and estrogen receptor as potential targets for this compound .

Osteosarcoma

In osteosarcoma models, this compound has shown significant therapeutic potential:

  • Inhibition of Stem Cell Traits : It suppresses tumor growth and stem cell-like properties through inhibition of the STAT3 signaling pathway .
  • Mechanistic Insights : The compound's ability to induce apoptosis and inhibit migration suggests its utility in treating aggressive osteosarcoma cases .

Safety Profile

This compound exhibits a favorable safety profile in various studies:

  • Minimal cytotoxicity was observed in normal human cells compared to cancer cells, suggesting selective targeting of malignant cells .

Summary of Findings

The following table summarizes key findings from various studies on the applications and effects of this compound:

Cancer TypeMechanism of ActionKey Findings
Non-Small-Cell LungApoptosis induction, ROS modulationSignificant inhibition of cell proliferation; effective in vivo tumor reduction
PancreaticApoptosis via p38-MAPK and NF-κB pathwaysReduced tumor growth in xenograft models
BreastSynergistic effects with natural productsIdentified androgen and estrogen receptors as targets
OsteosarcomaInhibition of STAT3 signalingSuppressed tumor growth and stem cell traits

Mecanismo De Acción

Bruceine D exerts its effects through several molecular pathways:

Actividad Biológica

Bruceine D (BD), a bioactive compound derived from Brucea javanica, has garnered attention for its significant biological activities, particularly in cancer treatment. This article explores its mechanisms of action, efficacy across various cancer types, and relevant research findings.

This compound exhibits multiple mechanisms that contribute to its anticancer effects:

  • Induction of Apoptosis : BD has been shown to trigger apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. The apoptosis is mediated through the activation of reactive oxygen species (ROS) and the MAPK signaling pathway, which leads to increased mitochondrial membrane permeability and the release of pro-apoptotic factors .
  • Inhibition of Cell Proliferation : Studies indicate that BD effectively inhibits cell proliferation in several cancer types, including pancreatic, breast, and lung cancers. The compound downregulates key cell cycle regulators such as Cyclin D1 and CDK4, leading to cell cycle arrest .
  • Autophagy Activation : In addition to apoptosis, BD promotes autophagy, a process that can lead to cell death under certain conditions. The induction of autophagy has been observed in lung cancer cells treated with BD .

Non-Small Cell Lung Cancer (NSCLC)

Research has demonstrated that this compound effectively inhibits the proliferation of NSCLC cells. A study involving four NSCLC cell lines (A549, H1650, PC-9, HCC827) revealed that BD induced significant apoptosis and inhibited colony formation and migratory abilities . The compound's ability to increase ROS levels was crucial for its cytotoxic effects.

Breast Cancer

In breast cancer models, BD has shown a dose-dependent inhibition of cell proliferation. In particular, it was effective against MCF-7 and Hs 578T cell lines, with IC50 values ranging from 0.7 to 65 μM . Furthermore, BD was found to suppress pathways related to angiogenesis and glycolysis, which are critical for tumor growth .

Hepatocellular Carcinoma

BD also exhibits potent effects against hepatocellular carcinoma by inducing apoptosis and inhibiting cell proliferation. This activity is linked to its ability to disrupt key signaling pathways involved in tumorigenesis .

Osteosarcoma

In osteosarcoma cells, this compound inhibited tumor growth and stem cell-like properties by repressing the STAT3 signaling pathway. The compound demonstrated significant anti-tumor activity without notable side effects in vivo .

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Lung Cancer Study : A study indicated that BD significantly inhibited the growth of lung cancer xenografts in vivo while promoting apoptosis and autophagy in vitro. This suggests its potential as a candidate for lung cancer therapy due to low toxicity and multifaceted action mechanisms .
  • Breast Cancer Research : Another investigation focused on the effects of BD on breast cancer cells showed that it could inhibit migration and invasion while inducing apoptosis. These findings support the use of BD as a therapeutic agent in triple-negative breast cancer (TNBC) .

Summary Table of Biological Activities

Cancer TypeMechanism of ActionKey Findings
Non-Small Cell Lung CancerApoptosis, AutophagyInduces apoptosis via ROS; inhibits proliferation
Breast CancerApoptosis, Inhibition of AngiogenesisDose-dependent inhibition; effective against MCF-7
Hepatocellular CarcinomaApoptosisInduces apoptosis; inhibits proliferation
OsteosarcomaSTAT3 Pathway InhibitionSuppresses stemness traits; significant anti-tumor activity

Q & A

Basic Research Questions

Q. What experimental models are commonly used to assess Bruceine D’s anticancer activity, and how are they optimized?

  • In vitro: Human cancer cell lines (e.g., A549 lung cancer, K562 leukemia) are treated with this compound at concentrations ranging from 2.5–40 μM for 24–48 hours. Proliferation is measured via CCK-8 assays, with dose- and time-dependent responses critical for validating efficacy .
  • In vivo: Subcutaneous xenograft models (e.g., Balb/c nu/nu mice injected with A549 cells) are used. This compound is administered intraperitoneally at 40 mg/kg/day for 15 days, with tumor volume and animal weight monitored weekly to assess toxicity and efficacy .

Q. How do researchers standardize this compound treatment protocols across different cancer types?

  • Dose-response curves and IC50 calculations (e.g., 6.37 ± 0.39 μM in K562 cells) are essential. Protocols are tailored to cell line sensitivity, with validation via apoptosis markers (e.g., caspase-3 activation) and autophagy assays (e.g., LC3-II/I ratio) .

Q. What methodologies are used to confirm this compound’s mechanism of action in preliminary studies?

  • Western blotting for pathway proteins (e.g., p-AKT, p-ERK) and ROS detection assays (e.g., DCFH-DA staining) are standard. Transcriptomic analysis (e.g., RNA-seq) identifies shared gene targets (e.g., G2M checkpoint genes in MCF7 cells) .

Advanced Research Questions

Q. How can contradictory findings about this compound’s effects on PI3K/AKT signaling in different cancers be reconciled?

  • Tissue-specific pathway crosstalk (e.g., PI3K/AKT inhibition in leukemia vs. p38-MAPK activation in pancreatic cancer) may explain discrepancies. Researchers should perform comparative phosphoproteomics and use pathway-specific inhibitors to isolate mechanisms .

Q. What strategies are recommended for integrating multi-omics data to elucidate this compound’s pleiotropic effects?

  • Combine transcriptomics (e.g., E2F/MYC target analysis), metabolomics (e.g., ROS-mediated metabolic shifts), and CRISPR screens to map signaling networks. Systems biology tools (e.g., STRING for protein interaction networks) can prioritize key nodes .

Q. How should researchers design studies to evaluate this compound’s synergy with existing therapies (e.g., sorafenib in HCC)?

  • Use Chou-Talalay combination index assays in vitro and orthotopic HCC models in vivo. Monitor synergistic reductions in tumor growth (e.g., 50% enhancement with sorafenib) and validate via dual-pathway inhibition (e.g., PI3K and Raf/ERK) .

Q. Methodological Guidance

Q. What controls are critical when assessing this compound-induced autophagy versus apoptosis?

  • Include controls with autophagy inhibitors (e.g., chloroquine) and apoptosis inducers (e.g., staurosporine). Use tandem fluorescence (mRFP-GFP-LC3) to distinguish autophagic flux from lysosomal degradation .

Q. How can researchers address variability in this compound’s bioavailability across preclinical models?

  • Pharmacokinetic studies (e.g., LC-MS/MS for plasma concentration) and formulation optimization (e.g., liposomal encapsulation) improve consistency. Validate tissue distribution via biodistribution assays in murine models .

Q. Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing this compound’s dose- and time-dependent effects?

  • Use nonlinear regression for IC50/EC50 calculations (e.g., GraphPad Prism). For longitudinal in vivo data, mixed-effects models account for inter-animal variability .

Q. How should researchers interpret conflicting results between in vitro and in vivo efficacy studies?

  • Discrepancies may arise from tumor microenvironment interactions. Validate findings using 3D co-culture models (e.g., cancer-associated fibroblasts) and patient-derived xenografts (PDXs) .

Propiedades

IUPAC Name

2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8,10-15,22-25,27H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDMZGKDLMGOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944105
Record name 1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21499-66-1
Record name Bruceine D
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318801
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.